molecular formula C19H24N4O3 B2771216 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034293-03-1

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2771216
CAS No.: 2034293-03-1
M. Wt: 356.426
InChI Key: PRKCQRPSLSIPBM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring linked to a 6-methoxyindole moiety via a carbonyl group and a piperidine-4-carboxamide scaffold. The methoxyindole group may enhance membrane permeability, while the carboxamide moiety could stabilize binding via hydrogen bonding.

Properties

IUPAC Name

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-26-15-3-2-13-8-17(21-16(13)9-15)19(25)23-10-14(11-23)22-6-4-12(5-7-22)18(20)24/h2-3,8-9,12,14,21H,4-7,10-11H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKCQRPSLSIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .

The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. For instance, azetidine-3-carboxylic acid derivatives can be synthesized from β-amino acids through cyclization reactions .

The final step involves coupling the indole derivative with the azetidine and piperidine rings. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, including serotonin receptors, which are involved in mood regulation and other physiological processes. The azetidine and piperidine rings can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Research Findings and Differentiation

A. Target Selectivity
  • The JAK inhibitor (Table 1, Row 2) employs a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group to enhance kinase domain binding, leveraging halogen bonds for selectivity over non-target kinases . In contrast, the methoxyindole in the target compound may favor interactions with hydrophobic pockets in sEH or PPARs.
  • The SARS-CoV-2 inhibitors (Table 1, Row 3) prioritize naphthalene-derived hydrophobicity to disrupt viral replication machinery, whereas the target compound’s indole system is less bulky, suggesting divergent applications .
C. Pharmacokinetic Considerations
  • The carboxylic acid analog (Table 1, Row 4) exhibits higher polarity due to the acidic group, likely reducing blood-brain barrier penetration compared to the carboxamide-based target compound .
  • Fluorinated substituents in the JAK inhibitor and SARS-CoV-2 analogs improve metabolic stability but may introduce toxicity risks .

Biological Activity

1-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that combines an indole moiety with azetidine and piperidine rings, which may contribute to its diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C19H24N4O3, with a molecular weight of 356.4 g/mol. The presence of the methoxy group on the indole enhances solubility and reactivity, potentially increasing its biological efficacy.

Property Value
Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
CAS Number 2034293-03-1

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The indole and azetidine components may facilitate binding to specific targets, modulating their activity. Research indicates that compounds with similar structures exhibit significant anti-inflammatory, anticancer, and antimicrobial properties.

Antimicrobial Activity

Recent studies have shown that related indole derivatives exhibit promising antibacterial effects against resistant strains such as Staphylococcus aureus (MRSA). For instance, compounds structurally similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .

Anticancer Properties

Indole-based compounds have been extensively studied for their anticancer properties. In vitro studies have indicated that certain derivatives preferentially suppress the growth of cancer cell lines such as A549 (lung cancer) compared to non-cancerous cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

A study focusing on indole-bearing azetidinone derivatives reported significant antidepressant activity alongside other pharmacological effects . The evaluation included molecular docking studies that suggested strong binding affinities for targets related to neuropharmacology.

Research Findings

Study Focus Findings
Antimicrobial ActivityMIC against S. aureus ≤ 0.98 μg/mL; effective against MRSA strains .
Anticancer ActivityInduced apoptosis in A549 cells; selective toxicity towards cancer cells .
Antidepressant PotentialDemonstrated significant effects in preclinical models; supported by molecular docking studies .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves coupling 6-methoxy-1H-indole-2-carboxylic acid with azetidine and piperidine intermediates. A critical step is the activation of the indole carboxylic acid using carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane . Post-coupling, column chromatography (e.g., ethyl acetate/hexane gradients) is essential for purification. Reaction temperature (0–25°C) and exclusion of moisture are crucial to prevent side reactions and improve yields (reported up to 60–75% after optimization) .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:
Key techniques include:

  • NMR spectroscopy : To verify indole, azetidine, and piperidine moieties (e.g., δ 7.2–7.6 ppm for indole protons, δ 3.5–4.2 ppm for azetidine/piperidine CH₂ groups) .
  • HRMS : To validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₃O₃: 366.1818) .
  • Melting point analysis : Consistency with literature values ensures purity.
  • HPLC : To assess purity (>95% by area normalization) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
  • Store in sealed containers at RT, away from moisture and light.

Advanced: How do structural modifications at the azetidine or piperidine moieties influence receptor binding?

Answer:

  • Azetidine substitution : Replacing the 6-methoxyindole with bulkier groups (e.g., 5-fluoroindole) can sterically hinder binding to hydrophobic pockets in CNS targets .
  • Piperidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the piperidine carboxamide enhances metabolic stability but may reduce solubility .
  • Methodological approach : Use molecular docking and comparative binding assays (e.g., radioligand displacement) to evaluate affinity shifts .

Advanced: How can aqueous solubility be improved for in vitro assays?

Answer:

  • Salt formation : Convert the carboxamide to a hydrochloride salt via HCl gas treatment in diethyl ether .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity.
  • Prodrug strategy : Esterify the carboxamide to increase lipophilicity temporarily .

Advanced: How to resolve discrepancies in reported biological activities?

Answer:

  • Standardize assay conditions : Replicate studies using identical cell lines (e.g., HEK-293 for CNS targets) and buffer systems (e.g., PBS pH 7.4).
  • Validate compound integrity : Re-analyze batches via NMR and LC-MS to rule out degradation .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier methodologies .

Advanced: What in vitro assays are recommended for CNS pharmacological profiling?

Answer:

  • Radioligand binding assays : Screen for affinity at serotonin (5-HT₂A) or dopamine (D₂) receptors using [³H]ketanserin or [³H]spiperone .
  • Functional assays : Measure cAMP accumulation (GPCR activity) or calcium flux (ion channel modulation) in transfected cell lines .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Advanced: What computational tools aid in mechanistic studies?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories to identify stable binding conformations .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data to guide synthesis .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at Ångström resolution .

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